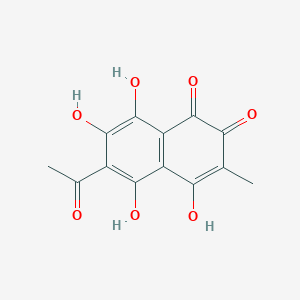
Magnesium;vanadium;heptachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium vanadium heptachloride is a chemical compound that consists of magnesium, vanadium, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium vanadium heptachloride typically involves the reaction of magnesium chloride with vanadium chloride under controlled conditions. One common method is the reduction of vanadium dichloride using magnesium as a reducing agent. This process involves several steps, including the preparation of vanadium tetrachloride by chlorination of partially reduced vanadium oxide-carbon briquets, rechlorination of crude vanadium tetrachloride, and thermal decomposition to vanadium trichloride. The final step involves the reduction of vanadium dichloride with magnesium to form magnesium vanadium heptachloride .
Industrial Production Methods
Industrial production of magnesium vanadium heptachloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced techniques such as arc-melting and thermal disproportionation helps in achieving high efficiencies and minimal losses during production .
Chemical Reactions Analysis
Types of Reactions
Magnesium vanadium heptachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or chlorine to convert magnesium vanadium heptachloride into higher oxidation state compounds.
Reduction: Typically involves the use of reducing agents such as hydrogen or magnesium to convert the compound into lower oxidation state products.
Substitution: Involves the replacement of chlorine atoms with other halogens or functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium metal or lower oxidation state chlorides .
Scientific Research Applications
Magnesium vanadium heptachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biological processes.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of certain diseases and as a diagnostic tool.
Industry: Used in the production of high-purity vanadium metal and as a component in rechargeable magnesium batteries
Mechanism of Action
The mechanism of action of magnesium vanadium heptachloride involves its interaction with molecular targets and pathways in various systems. In biological systems, it may act as a cofactor for enzymes, influencing their activity and function. In industrial applications, it serves as a catalyst, facilitating chemical reactions by lowering activation energy and increasing reaction rates .
Comparison with Similar Compounds
Magnesium vanadium heptachloride can be compared with other similar compounds such as magnesium orthovanadate, magnesium metavanadate, and magnesium pyrovanadate. These compounds share some chemical properties but differ in their structure, solubility, and reactivity. For example, magnesium metavanadate has higher solubility in acidic solutions compared to orthovanadate and pyrovanadate, making it more suitable for certain applications .
Conclusion
Magnesium vanadium heptachloride is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial processes
Properties
CAS No. |
64176-70-1 |
|---|---|
Molecular Formula |
Cl7MgV-5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
magnesium;vanadium;heptachloride |
InChI |
InChI=1S/7ClH.Mg.V/h7*1H;;/q;;;;;;;+2;/p-7 |
InChI Key |
DFPFRLWBHVVQMW-UHFFFAOYSA-G |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
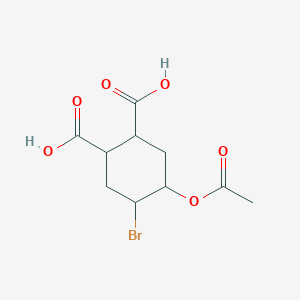
methylidene}hydroxylamine](/img/structure/B14504210.png)
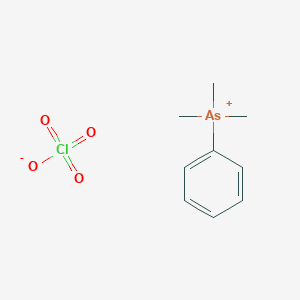
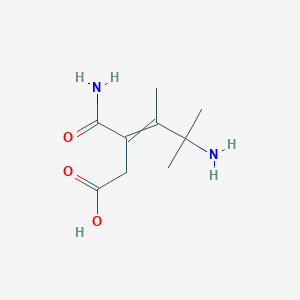
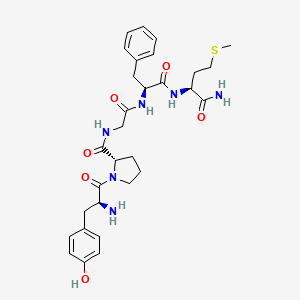
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
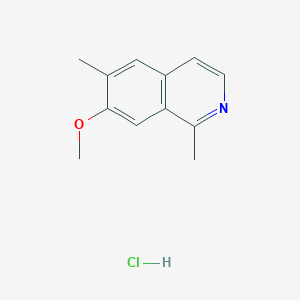
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
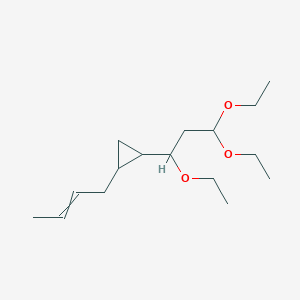
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
